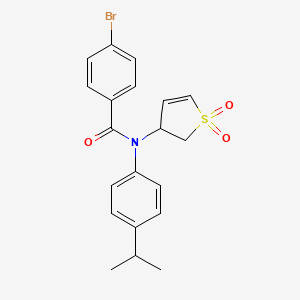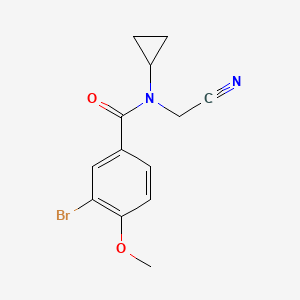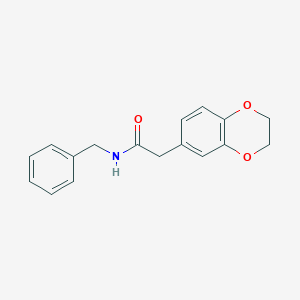![molecular formula C18H19N3O2S B2990576 2-[1-(cyclopropylmethyl)-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1340814-23-4](/img/structure/B2990576.png)
2-[1-(cyclopropylmethyl)-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl]-N-[(thiophen-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(cyclopropylmethyl)-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure, and is functionalized with various substituents, including a cyclopropylmethyl group and a thiophen-2-ylmethyl group.
Preparation Methods
The synthesis of 2-[1-(cyclopropylmethyl)-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and a suitable cyclizing agent.
Introduction of the Cyclopropylmethyl Group: This step may involve the use of cyclopropylmethyl halides and a base to facilitate the substitution reaction.
Functionalization with the Thiophen-2-ylmethyl Group: This can be accomplished through a nucleophilic substitution reaction using thiophen-2-ylmethyl halides.
Final Acetylation Step:
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
2-[1-(cyclopropylmethyl)-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and water, as well as catalysts such as palladium or platinum.
Scientific Research Applications
2-[1-(cyclopropylmethyl)-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl]-N-[(thiophen-2-yl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(cyclopropylmethyl)-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-[1-(cyclopropylmethyl)-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl]-N-[(thiophen-2-yl)methyl]acetamide can be compared with other similar compounds, such as:
Pyrrolo[2,3-c]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiophene-Containing Compounds: Compounds with thiophene rings may exhibit similar electronic properties and reactivity, but their overall structure and function can vary.
Cyclopropylmethyl-Substituted Compounds: These compounds have a cyclopropylmethyl group, which can influence their steric and electronic properties, affecting their reactivity and interactions.
Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-7-oxopyrrolo[2,3-c]pyridin-6-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-16(19-10-15-2-1-9-24-15)12-21-8-6-14-5-7-20(11-13-3-4-13)17(14)18(21)23/h1-2,5-9,13H,3-4,10-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXGBUARYUNUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
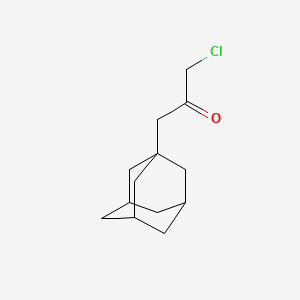
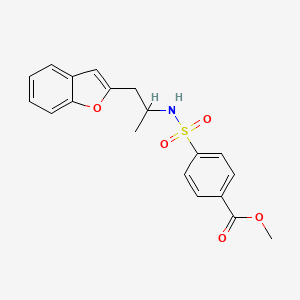
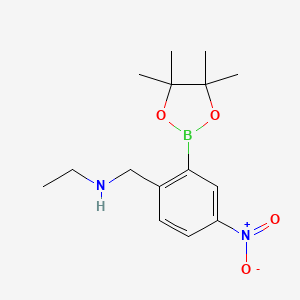
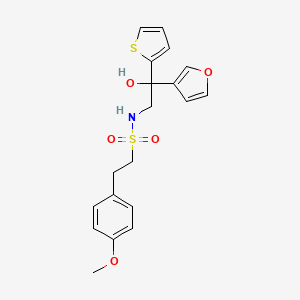
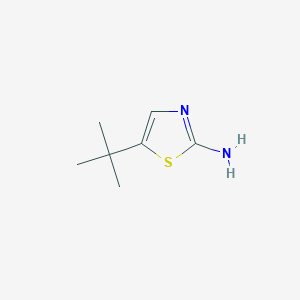

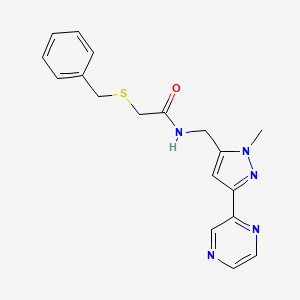
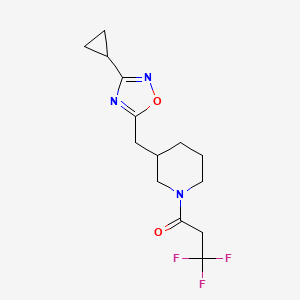
![2-(Phenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B2990507.png)
![5-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2990508.png)
![9-(4-ethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2990509.png)
